1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine
Overview
Description
1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiazole and piperazine rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets to exert their effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a nucleophilic substitution reaction using cyclopropyl halides.
Piperazine Coupling: The final step involves coupling the thiazole derivative with piperazine. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative reacts with piperazine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Chemical Reactions Analysis
1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or thiazole rings are substituted with other functional groups. Common reagents include alkyl halides and acyl chlorides.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.
Scientific Research Applications
1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in studies investigating the interaction of thiazole-containing compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine can be compared with other thiazole-containing compounds, such as:
1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: This compound also features a thiazole ring but differs in its substitution pattern and biological activity.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have shown potent antitumor activity and differ in their structural complexity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-cyclopropyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-2-9(1)10-8-15-11(13-10)7-14-5-3-12-4-6-14/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJCOXPHVGLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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